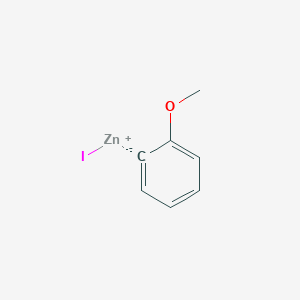

2-Methoxyphenylzinc iodide

Description

Significance of Organozinc Reagents as Synthetic Intermediates

Organozinc reagents have become indispensable in organic synthesis due to their versatility and effectiveness in a wide array of chemical transformations. fiveable.me They serve as key intermediates in numerous reactions, including palladium-catalyzed cross-coupling reactions like the Negishi coupling, copper(I)-promoted reactions, Michael additions, and electrophilic aminations. sigmaaldrich.com Their ability to participate in these carbon-carbon bond-forming reactions makes them crucial for the synthesis of complex organic products. routledge.com The utility of organozinc reagents is further enhanced by the development of efficient preparation methods, such as the use of highly reactive "Rieke Zinc," which allows for the direct reaction of zinc metal with a variety of organic halides. sigmaaldrich.com

Comparison with Other Organometallic Species in Synthetic Transformations

While several types of organometallic reagents are available to chemists, organozinc compounds offer distinct advantages over their more reactive counterparts, particularly organolithium and organomagnesium (Grignard) reagents. wikipedia.orgnumberanalytics.com

Organolithium and Grignard reagents are known for their high reactivity, which can sometimes be a drawback, leading to a lack of selectivity in reactions. numberanalytics.comdalalinstitute.com In contrast, organozinc reagents are generally less reactive, which translates to higher selectivity and tolerance of various functional groups within a molecule. wikipedia.orgthieme-connect.com This moderation in reactivity allows for more precise chemical transformations without affecting other sensitive parts of the molecule. wikipedia.org

A significant advantage of organozinc reagents is their exceptional functional group tolerance. sigmaaldrich.combeilstein-journals.org They are compatible with a wide range of sensitive functional groups, including esters, nitriles, amides, ethers, sulfides, and even ketones, which would readily react with more aggressive organolithium or Grignard reagents. sigmaaldrich.comthieme-connect.com This high degree of chemoselectivity means that chemists can perform reactions on one part of a complex molecule without needing to protect other functional groups, leading to more efficient and streamlined synthetic routes. beilstein-journals.orgorganic-chemistry.org The use of zinc in the presence of lithium chloride has been shown to be a particularly effective method for preparing a broad range of functionalized aryl- and heteroarylzinc reagents, further highlighting their synthetic utility. organic-chemistry.org

Historical Context and Evolution of Organozinc Chemistry

The history of organozinc chemistry dates back to 1848, when Edward Frankland synthesized the first organozinc compound, diethylzinc. wikipedia.orgacs.org This discovery marked the beginning of organometallic chemistry as a field of study. acs.org For a considerable period, the more reactive Grignard and organolithium reagents overshadowed organozinc compounds. acs.org However, the development of new preparative methods and the recognition of their unique reactivity and functional group tolerance have led to a resurgence in their use. sigmaaldrich.comresearchgate.net The awarding of the 2010 Nobel Prize in Chemistry to Ei-ichi Negishi, in part for his work on palladium-catalyzed cross-coupling reactions using organozinc reagents, solidified their importance as essential tools in modern organic synthesis. uni-muenchen.de

Structure

3D Structure of Parent

Properties

IUPAC Name |

iodozinc(1+);methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O.HI.Zn/c1-8-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVSQRTYLTSSOIV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=[C-]1.[Zn+]I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IOZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methoxyphenylzinc Iodide

Direct Metal Insertion Strategies

The most direct route to 2-Methoxyphenylzinc iodide involves the insertion of metallic zinc into the C-I bond of 2-iodoanisole (B129775). This oxidative addition reaction is fundamental to organozinc chemistry and represents the most convenient pathway for generating these valuable reagents. nih.gov The general scheme for this transformation is the reaction of 2-iodoanisole with zinc metal in a suitable aprotic solvent, typically tetrahydrofuran (B95107) (THF), under an inert atmosphere to yield the desired product, this compound. smolecule.comsigmaaldrich.com

However, the efficiency of this direct insertion is highly dependent on the reactivity of the zinc metal. Standard commercial zinc dust often proves sluggish, necessitating specific activation protocols to achieve reasonable reaction rates and yields. nih.gov The electronic nature of the aryl halide also plays a role; electron-rich substrates like 2-iodoanisole can require more forcing conditions, such as elevated temperatures, compared to their electron-poor counterparts. tminehan.comnih.gov

Activation of Zinc Metal for Efficient Insertion

To overcome the low reactivity of bulk zinc metal, several methods have been developed to prepare highly activated zinc surfaces, which readily undergo oxidative addition under mild conditions. riekemetals.com These methods range from classical chemical treatments to more modern physical and electrochemical techniques.

Historically, the activation of zinc for organometallic synthesis has involved treating commercially available zinc dust or powder to remove passivating oxide layers and increase its surface area. One of the earliest methods involved the formation of a zinc-copper couple, which exhibits enhanced reactivity. wikipedia.org Another common classical activation technique involves treating the zinc powder with reagents like 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride in a solvent such as THF. wikipedia.org A small amount of iodine is also frequently used to initiate the reaction. These methods work by cleaning the metal surface and creating defects that serve as active sites for the insertion reaction.

A significant advancement in the synthesis of organozinc compounds was the development of highly reactive zinc, famously known as Rieke Zinc. riekemetals.com This form of zinc is prepared by the chemical reduction of a zinc salt, most commonly zinc chloride (ZnCl₂), with a potent reducing agent like lithium, sodium, or potassium in a suitable solvent. wikipedia.orgresearchgate.net The reduction using lithium naphthalenide in THF is a frequently cited method. nih.gov

The resulting material is a black, pyrophoric powder of nanoparticulate zinc with an extremely high surface area and a clean, oxide-free surface. riekemetals.comresearchgate.net Rieke Zinc readily reacts with a wide variety of organic halides, including less reactive aryl halides like 2-iodoanisole, under very mild conditions to form the corresponding organozinc reagents. riekemetals.com This high reactivity allows for the synthesis of highly functionalized organozinc compounds, as the mild conditions tolerate sensitive functional groups like esters and nitriles. riekemetals.com The preparation of arylzinc iodides, such as 4-bromophenylzinc iodide, using Rieke Zinc is a well-documented procedure. ethernet.edu.et

Table 1: Comparison of Zinc Activation Methods

| Activation Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Classical (e.g., I₂) | Treatment of zinc dust with a small amount of an activator like iodine or 1,2-dibromoethane. | Simple, inexpensive. | Often provides moderate and inconsistent reactivity. |

| Zinc-Copper Couple | Treating zinc dust with a copper salt solution (e.g., CuSO₄). | More reactive than unactivated zinc. | Reactivity can be variable. |

| Rieke Zinc | Reduction of ZnCl₂ with an alkali metal (e.g., Li, K) to produce highly active, nanoparticulate zinc. researchgate.net | Extremely high reactivity, allows for mild reaction conditions, tolerates functional groups. riekemetals.com | Requires preparation of the active metal, which can be hazardous (pyrophoric). |

Electrosynthesis offers a modern, green alternative for the generation of organometallic reagents. frontiersin.org In the context of organozinc compounds, electrochemical methods can be employed to generate a highly reactive form of zinc at the cathode or to directly mediate the formation of the organozinc species. By applying an electrical potential, a zinc anode can be sacrificially consumed, or a zinc salt in solution can be reduced at the cathode to form active zinc species that then react with the organic halide. rsc.org

This approach avoids the use of stoichiometric metallic reducing agents like lithium or potassium. frontiersin.org The "ex-cell" approach, where a redox mediator is generated electrochemically and then used in a separate vessel for the synthesis, is a particularly valuable technique as it prevents the oxidative degradation of sensitive substrates at the anode. osi.lv While specific protocols for the electrochemical synthesis of this compound are not widespread, the general principles have been successfully applied to generate other reactive intermediates and organometallics, suggesting its viability for this transformation. anu.edu.aubeilstein-journals.org

Sonication is another physical method used to enhance the rate of heterogeneous reactions, including the formation of organozinc reagents. researchgate.netmdpi.com The application of ultrasound to a suspension of zinc metal and 2-iodoanisole in a solvent promotes the reaction in several ways. The primary effects of ultrasound are the continuous cleaning and activation of the metal surface through the process of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid. researchgate.net This process scours the passivating oxide layer from the zinc surface, breaks down zinc particles to increase surface area, and enhances mass transport between the solid and liquid phases. researchgate.netarkat-usa.org These combined effects lead to significantly reduced reaction times, milder reaction conditions, and often higher yields compared to silent (un-sonicated) reactions. nih.gov

Role of Additives in Zinc Insertion

The efficiency of direct zinc insertion is often dramatically improved by the presence of certain additives, most notably lithium salts. The use of lithium chloride (LiCl) is a key feature in many modern protocols for preparing organozinc reagents. wikipedia.org

Other additives, such as sodium iodide (NaI), have been used in conjunction with transition metal catalysts (e.g., Nickel complexes) to facilitate the zinc insertion into more challenging substrates like aryl sulfonates, demonstrating that additives can play diverse roles in these transformations. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Iodoanisole |

| Tetrahydrofuran (THF) |

| Zinc |

| Zinc-copper couple |

| 1,2-Dibromoethane |

| Trimethylsilyl chloride |

| Iodine |

| Rieke Zinc |

| Zinc chloride (ZnCl₂) |

| Lithium |

| Sodium |

| Potassium |

| Lithium naphthalenide |

| 4-Bromophenylzinc iodide |

| Lithium chloride (LiCl) |

| Sodium iodide (NaI) |

Halogen-Zinc Exchange Reactions

An alternative to direct metal insertion is the halogen-zinc exchange reaction. This process involves the reaction of an organic halide with an organozinc compound, typically a dialkylzinc, to exchange the halogen atom for a zinc-containing group.

Functionalized aryl and heteroaryl zinc reagents can be synthesized from aryl iodides via an iodine-zinc exchange reaction with dialkylzincs, such as diethylzinc. elsevierpure.com This exchange is not spontaneous and requires promotion by a strong, non-nucleophilic base. The phosphazene superbase t-Bu-P4 is particularly effective for this purpose. elsevierpure.com

The t-Bu-P4 base is an extremely strong, neutral nitrogen base with a pKa value around 42 in acetonitrile. wikipedia.org Its high basicity facilitates the exchange process, enabling the preparation of arylzinc reagents under mild conditions. elsevierpure.com This method offers a complementary approach to direct insertion and is valuable for synthesizing specific organozinc compounds. thieme-connect.de

A classic and versatile method for preparing organozinc compounds is through transmetalation from a more reactive organometallic precursor. This typically involves first preparing an organolithium or organomagnesium (Grignard) reagent from the corresponding aryl halide. This highly reactive species is then treated with a zinc salt, most commonly zinc chloride (ZnCl₂), to yield the desired organozinc compound. wikipedia.org

For the synthesis of this compound, this would involve the reaction of 2-iodoanisole with a metal like lithium or magnesium to form 2-methoxyphenyllithium or 2-methoxyphenylmagnesium iodide, respectively. Subsequent reaction with a zinc halide would then produce the target arylzinc reagent. This approach allows for a clear, stepwise formation of the organometallic compound. For example, lithiated anisole (B1667542) can react with dialkylzinc compounds to form lithium zincate complexes, which are key intermediates in zincation chemistry. acs.org

Reactivity Profiles and Mechanistic Investigations of 2 Methoxyphenylzinc Iodide

Fundamental Reactivity Patterns of Arylzinc Iodides

Arylzinc iodides, including 2-methoxyphenylzinc iodide, are organometallic reagents that exhibit a unique reactivity profile, positioning them as valuable intermediates in organic synthesis. Their reactivity is characterized by a balance between sufficient nucleophilicity to participate in a variety of carbon-carbon bond-forming reactions and a notable tolerance for a wide range of functional groups.

Comparative Reactivity with Other Organometallic Reagents

The reactivity of organozinc compounds, such as this compound, is generally lower than that of their more reactive counterparts like organolithium and Grignard (organomagnesium) reagents. wikipedia.orgrsc.org This moderated reactivity is a key advantage, as it imparts a higher degree of chemoselectivity. rsc.org While organolithium and Grignard reagents are highly basic and react readily with a broad spectrum of electrophiles, including sensitive functional groups like esters and nitriles, organozinc reagents are significantly more tolerant of such functionalities. wikipedia.orgorganic-chemistry.org

For instance, in the synthesis of complex molecules, an aryllithium species might be generated initially and then transmetalated to an arylzinc compound to increase functional group compatibility before a subsequent coupling reaction. wikipedia.org This strategy leverages the high reactivity of the organolithium for its formation while capitalizing on the milder nature of the organozinc reagent for the bond-forming step. The carbon-zinc bond is more covalent in character compared to the more ionic carbon-lithium or carbon-magnesium bonds, which accounts for the reduced reactivity and increased selectivity. rsc.org

Table 1: Comparative Reactivity of Organometallic Reagents

| Organometallic Reagent | General Reactivity | Functional Group Tolerance | Common Applications |

|---|---|---|---|

| Organolithium (RLi) | Very High | Low | Polymerization, strong base |

| Grignard (RMgX) | High | Moderate | Nucleophilic addition to carbonyls |

| Organozinc (RZnX) | Moderate | High | Negishi coupling, Reformatsky reaction |

| Organocuprate (R2CuLi) | Moderate | High | Conjugate addition |

| Organoborane (R3B) | Low (requires activation) | Very High | Suzuki coupling, hydroboration |

Intrinsic Chemoselectivity

The intrinsic chemoselectivity of arylzinc iodides is a cornerstone of their utility in organic synthesis. rsc.org These reagents can be prepared in the presence of various functional groups that would be incompatible with more reactive organometallics. organic-chemistry.org Functional groups such as esters, nitriles, amides, and even some aldehydes can be tolerated within the structure of the arylzinc iodide or the coupling partner. organic-chemistry.orgmdpi.com

This chemoselectivity stems from the "soft" nature of the zinc center and the relatively low basicity of the aryl anion. Arylzinc reagents will preferentially react with "soft" electrophiles, particularly in the context of transition metal-catalyzed cross-coupling reactions, over "hard" electrophiles like protons or carbonyl carbons in many functional groups. This allows for the selective formation of carbon-carbon bonds without the need for extensive protecting group strategies. rsc.org

Research has demonstrated the successful preparation of functionalized arylzinc iodides containing electron-withdrawing groups (e.g., CO2CH3, CN, Br, CF3) and electron-donating groups (e.g., CH3, OCH3). nih.govacs.org These reagents can then undergo efficient cross-coupling reactions, highlighting their remarkable chemoselectivity. nih.govacs.org The ability to perform selective transformations on complex, functionalized molecules is a significant advantage of using arylzinc iodides like this compound. rsc.org

Transition Metal-Catalyzed Reaction Mechanisms

The synthetic utility of this compound is most prominently realized in transition metal-catalyzed cross-coupling reactions, particularly the Negishi coupling. wikipedia.orgnumberanalytics.comchemistnotes.com These reactions typically employ palladium or nickel catalysts to facilitate the formation of a new carbon-carbon bond between the arylzinc iodide and an organic halide or triflate. wikipedia.orgnumberanalytics.comchemistnotes.com The mechanism of these transformations proceeds through a catalytic cycle involving several key elementary steps.

Catalytic Cycles Involving Zinc Organometallics

The generally accepted mechanism for the palladium-catalyzed Negishi coupling reaction involves a catalytic cycle that begins with a Pd(0) species. chemistnotes.comcsbsju.edu This active catalyst is either introduced directly or generated in situ from a Pd(II) precatalyst. The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.comchemistnotes.com

Oxidative Addition

The first step of the catalytic cycle is the oxidative addition of the organic halide (Ar-X) to the low-valent transition metal center, typically Pd(0) or Ni(0). numberanalytics.comnumberanalytics.com In this process, the metal inserts into the carbon-halide bond, resulting in the oxidation of the metal from its initial state (e.g., Pd(0)) to a higher oxidation state (e.g., Pd(II)). chemistnotes.comcsbsju.edu This step forms a new organometallic complex containing both the aryl group and the halide as ligands on the metal center. csbsju.edu

Transmetalation Processes

Following oxidative addition, the next key step is transmetalation. In this process, the organozinc reagent, in this case, this compound, transfers its organic group (2-methoxyphenyl) to the palladium(II) complex. wikipedia.orgnumberanalytics.com The halide from the palladium complex is simultaneously transferred to the zinc, forming a zinc halide salt as a byproduct. wikipedia.org This step results in a new diorganopalladium(II) complex where both the aryl group from the organic halide and the 2-methoxyphenyl group are bound to the palladium center. wikipedia.org

Transmetalation is a critical step as it brings both coupling partners together on the metal catalyst. csbsju.edu The efficiency of this step can be influenced by the nature of the ligands on the palladium and the specific organozinc reagent used. While often facile, transmetalation can be the rate-limiting step in some Negishi couplings. wikipedia.org Research has also revealed the possibility of a second transmetalation step, which can lead to the formation of homocoupling byproducts. nih.gov This occurs when the diarylpalladium intermediate reacts with another molecule of the organozinc reagent. nih.gov

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium center couple and are expelled as the final cross-coupled product. This process regenerates the initial low-valent transition metal catalyst, which can then re-enter the catalytic cycle. chemistnotes.com

Reductive Elimination Pathways

The final step in many palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, is reductive elimination from an organopalladium(II) intermediate. In the case of reactions involving this compound, after transmetalation from zinc to the palladium center, a diorganopalladium(II) complex is formed. This intermediate, bearing the 2-methoxyphenyl group and another organic moiety, then undergoes reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst, which continues the catalytic cycle illinois.eduwikipedia.org.

The rate and efficiency of this reductive elimination step are significantly influenced by the electronic properties of the ligands on the palladium center and the groups being coupled. For arylpalladium(II) complexes, the presence of electron-donating substituents on the aryl group, such as the methoxy (B1213986) group in this compound, can accelerate the rate of reductive elimination illinois.edu. Bulky ligands attached to the palladium catalyst are also known to facilitate this step illinois.edu. The general pathway is critical for achieving high yields and preventing the decomposition of the organopalladium intermediate through alternative pathways researchgate.net.

Ligand Effects on Reaction Mechanisms

Ligands play a multifaceted role in the reaction mechanisms of this compound, influencing not only the efficiency of the desired reaction but also the stereochemical outcome and the suppression of side reactions. The choice of ligand on the palladium catalyst can dramatically alter the course of a Negishi coupling. For instance, bulky aromatic phosphine (B1218219) ligands have been shown to improve both stereoselectivity and reaction yields organic-chemistry.org.

Additives such as N,N,N',N'-tetramethylethylenediamine (TMEDA) have a profound impact, even when not directly bound to the primary catalyst. TMEDA can coordinate to the zinc atom of the organozinc reagent. This interaction can stabilize the reagent and, under aqueous conditions, may promote the ionization of the zinc-iodine bond, enhancing reactivity nih.gov. In Negishi couplings, adding a stoichiometric amount of TMEDA can lead to cleaner reactions with higher yields by preventing side reactions like homocoupling and isomerization organic-chemistry.orgnih.gov. The presence of TMEDA can negate undesirable reaction pathways that might otherwise be favored by certain palladium-ligand combinations nih.gov.

| Ligand/Additive | Effect on Arylzinc Reactions | Reference |

| Bulky Aromatic Phosphines | Improves stereoselectivity and yield in Pd-catalyzed coupling. | organic-chemistry.org |

| PdCl₂(PPh₃)₂ + TMEDA | Leads to full conversion and high chemoselectivity, suppressing side products. | nih.gov |

| TMEDA | Stabilizes organozinc intermediates, minimizes homocoupling, and can promote ionization of the Zn-I bond. | organic-chemistry.orgnih.gov |

Influence of Solvent Systems

The solvent system is a critical parameter in both the synthesis and subsequent reactions of this compound. The formation of the organozinc reagent via the direct insertion of zinc metal into an aryl iodide is highly solvent-dependent. Comparative studies have shown that polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) significantly accelerate the rate of this oxidative addition compared to less polar solvents like tetrahydrofuran (B95107) (THF) nih.gov.

Kinetic studies on the formation of organozinc reagents reveal a noticeable induction period in THF, which is absent in DMSO. The reaction proceeds to near completion much more rapidly in DMSO nih.gov. This suggests that the polar nature of DMSO better stabilizes the transient charged intermediates formed during the single-electron transfer pathways of the oxidative addition nih.gov. However, once the organozinc reagent is formed, its persistence on the zinc surface shows little difference between the two solvents, indicating the primary solvent effect is on the rate of formation rather than the stability of the surface-bound intermediate nih.gov. In practice, this compound is often supplied as a solution in THF, a solvent in which it is soluble and can be used for subsequent reactions like acylations biocompare.com.

| Solvent | Effect on Organozinc Reagent Formation (from Aryl Iodide and Zn) | Reference |

| THF (Tetrahydrofuran) | Slower reaction rate, exhibits an induction period. | nih.gov |

| DMSO (Dimethyl Sulfoxide) | Significantly faster reaction rate, no induction period. | nih.gov |

Uncatalyzed Reactions of Arylzinc Reagents

While typically employed in transition-metal-catalyzed processes, arylzinc reagents like this compound can participate in cross-coupling reactions without the need for a palladium or nickel catalyst under certain conditions. It has been demonstrated that arylzinc reagents can undergo coupling with aryl and alkenyl halides without a transition-metal catalyst, proceeding through a single electron transfer (SET) mechanism.

These uncatalyzed reactions often require activation, for example, through photoirradiation. Such electron-catalyzed cross-coupling reactions have been successfully applied to arylzinc reagents with aryl triflates. The reaction is believed to be driven by a Lewis acid-base interaction between the zinc center of the arylzinc reagent and the leaving group of the aryl electrophile in the carbon-carbon bond-forming step.

Studies on Side Reactions and Competing Pathways

Solvent-Mediated Side Reactions in Acylative Processes

In acylative cross-coupling reactions, where an organozinc reagent is coupled with an acyl chloride, side reactions can diminish the yield of the desired ketone. One significant side reaction involves the solvent when ethereal solvents like THF are used. Zinc species, including the arylzinc iodide itself or the zinc halide byproduct, can catalyze the cleavage of THF. This solvent-mediated pathway leads to the formation of undesired byproducts and consumes the reagents.

Suppression of Undesired Byproducts

The formation of byproducts, such as those from homocoupling of the organozinc reagent or solvent-mediated side reactions, can be suppressed through careful selection of reaction conditions and additives. The use of stabilizing agents for the organozinc reagent is a key strategy.

As mentioned previously, N,N,N',N'-tetramethylethylenediamine (TMEDA) is a highly effective additive. By coordinating to the zinc center, TMEDA can stabilize the this compound reagent nih.gov. This stabilization reduces its propensity to engage in unwanted side reactions. Studies have shown that preparing and using arylzinc iodides stabilized with TMEDA leads to successful Negishi cross-coupling reactions with minimized byproduct formation organic-chemistry.org. This approach is particularly valuable for electron-rich arylzinc reagents, which can be more challenging to prepare and more prone to side reactions. The use of a PdCl₂(PPh₃)₂ catalyst in combination with TMEDA has been highlighted as a powerful system for achieving high yields and selectivity in cross-coupling reactions nih.gov.

Synthetic Applications of 2 Methoxyphenylzinc Iodide

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the precise formation of carbon-carbon bonds. 2-Methoxyphenylzinc iodide is an effective coupling partner in these transformations, valued for its balance of reactivity and stability.

Negishi Coupling Reactions

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate, is a premier method for creating C-C bonds. wikipedia.org This reaction is noted for its broad scope and high tolerance for various functional groups. wikipedia.orgorganic-chemistry.org this compound, like other arylzinc reagents, can be prepared through the direct insertion of zinc metal into the corresponding aryl iodide, a method that is both economical and environmentally conscious. mdpi.com One-pot procedures that generate the organozinc reagent in situ followed by the cross-coupling step are also common, avoiding the need to handle sensitive intermediates. nih.govorganic-chemistry.orgdatapdf.com

A significant application of this compound is in acylative Negishi cross-coupling reactions to synthesize ketones. This method is particularly useful for the modular synthesis of chalcones (1,3-diaryl-2-propen-1-ones), which are important intermediates and possess a range of biological activities. mdpi.com

In a typical reaction, this compound couples with a substituted cinnamoyl chloride in the presence of a palladium catalyst. Research has shown that this transformation can be optimized to achieve high yields. For instance, the synthesis of (E)-1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one was achieved in 84% yield using this methodology. mdpi.com The choice of solvent is critical; while tetrahydrofuran (B95107) (THF) is common for organozinc reactions, it can lead to side reactions with the acyl chloride. Switching to 1,2-dimethoxyethane (B42094) (DME) has been shown to significantly improve yields. mdpi.com The reaction is tolerant of various functional groups on both the organozinc reagent and the acyl chloride, including esters and heteroaryl rings, making it a versatile route to complex ketone structures. mdpi.com

| Organozinc Reagent | Acyl Chloride | Product | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | (E)-3-(4-methoxyphenyl)acryloyl chloride | (E)-1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 84 | mdpi.com |

| (4-(methoxycarbonyl)phenyl)zinc iodide | (E)-3-(2-methoxyphenyl)acryloyl chloride | Methyl (E)-4-(3-(2-methoxyphenyl)acryloyl)benzoate | 70 | mdpi.com |

| Thiophen-2-ylzinc iodide | Cinnamoyl chloride | (E)-3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one | 80 | mdpi.com |

The coupling of this compound with aryl halides (bromides and chlorides) is a direct method for synthesizing biaryl compounds, which are prevalent in pharmaceuticals and materials science. This C(sp²)-C(sp²) bond formation is efficiently catalyzed by palladium complexes. wikipedia.org Modern catalyst systems, often employing bulky biaryldialkylphosphine ligands like CPhos, SPhos, and XPhos, have been developed to promote the reaction under mild conditions, typically at ambient temperature. nih.govorganic-chemistry.org These advanced ligands facilitate the crucial reductive elimination step in the catalytic cycle, leading to high yields and broad substrate scope. nih.govmit.edu The reaction tolerates a wide array of functional groups, including esters, nitriles, and aldehydes, on the aryl halide coupling partner. organic-chemistry.orgmit.edu Even sterically demanding ortho-substituted aryl bromides and activated aryl chlorides serve as effective electrophiles in this transformation. nih.govmit.edu

The scope of the Negishi coupling with this compound extends to the use of heteroaryl halides as coupling partners. This allows for the synthesis of complex molecules containing heterocycles such as pyridine (B92270) and thiophene, which are common motifs in medicinal chemistry. organic-chemistry.orgnih.gov The reaction conditions optimized for aryl halides are often directly applicable to heteroaryl systems. nih.gov The tolerance of the palladium catalyst systems for various functional groups is maintained, enabling the coupling of heteroaryl halides bearing sensitive substituents. For instance, heteroaryl iodides and bromides have been shown to couple efficiently to produce heteroaryl-aryl structures in good yields. mdpi.comorganic-chemistry.org

This compound can also be coupled with C(sp²)-hybridized alkenyl halides and C(sp³)-hybridized alkyl halides. The coupling with alkenyl halides proceeds with retention of the olefin geometry, a critical feature for controlling the stereochemistry of the product. nih.govnih.gov However, the stereochemical outcome can be highly dependent on the phosphine (B1218219) ligand used in the palladium catalyst. nih.gov To ensure high stereoselectivity and prevent erosion of the double bond geometry, especially with Z-alkenyl halides, additives such as N,N,N',N'-tetramethylethylenediamine (TMEDA) or N-methylimidazole can be crucial. nih.govorganic-chemistry.org These additives can coordinate to the zinc and palladium centers, influencing the reaction pathway and improving yields. nih.gov

Coupling with unactivated alkyl halides, a more challenging transformation, forges C(sp²)-C(sp³) bonds. Nickel catalysts are often employed for these reactions, particularly with secondary alkyl halides. Palladium-based catalysts have also been developed that are effective for coupling arylzinc reagents with primary alkyl iodides, bromides, chlorides, and tosylates. organic-chemistry.org These reactions are tolerant of numerous functional groups, expanding the utility of this compound for the synthesis of alkyl-aryl compounds. organic-chemistry.org

| Alkenyl Halide | Organozinc Reagent | Catalyst/Additive | Key Outcome | Reference |

|---|---|---|---|---|

| (Z)-1-iodooct-1-ene | n-Decylzinc iodide | PdCl₂(PPh₃)₂ | Loss of stereointegrity | nih.gov |

| (Z)-1-iodooct-1-ene | n-Decylzinc iodide | PdCl₂(PPh₃)₂ / TMEDA | Complete maintenance of olefin geometry | nih.gov |

| (Z)-1-bromooct-1-ene | n-Heptylzinc iodide | PdCl₂(Amphos)₂ / N-MeIm | >99% yield with complete stereoretention | organic-chemistry.org |

While this compound is achiral, it can participate in enantioconvergent reactions where a racemic starting material is converted into a single enantiomer of the product. This is typically achieved using a chiral catalyst. The concept has been demonstrated in Negishi reactions involving the coupling of racemic secondary alkylzinc reagents with aryl halides. In these cases, a chiral nickel or palladium catalyst selectively reacts with one enantiomer of the organozinc reagent or facilitates a rapid racemization of the reagent, allowing for a dynamic kinetic resolution that channels both enantiomers into a single, enantiomerically enriched product. While specific examples involving this compound are not prevalent, the established principles of asymmetric catalysis in Negishi couplings provide a framework for its potential use in generating chiral biaryl atropisomers or other chiral structures when coupled with appropriate prochiral or racemic electrophiles in the presence of a suitable chiral ligand.

Palladium-Catalyzed Transformations

Palladium catalysis provides a powerful platform for the application of organozinc reagents like this compound. The Negishi coupling, a palladium-catalyzed reaction between an organozinc compound and an organic halide, is a cornerstone of this chemistry, valued for its mild conditions and broad functional group tolerance.

Coupling with Functionalized N-Heterocycles

The introduction of an aryl group, such as the 2-methoxyphenyl moiety, into nitrogen-containing heterocycles is a crucial transformation in medicinal chemistry and materials science. Palladium-catalyzed Negishi coupling is a highly effective method for achieving this. nih.gov Arylzinc reagents, including this compound, can be coupled with a wide array of N-heteroaryl halides. nih.gov The development of specialized biarylphosphine ligands has improved catalyst efficacy, particularly for reactions involving electron-deficient heterocyclic substrates. nih.govmit.edu

Research has demonstrated that catalysts based on ligands like EtCPhos can successfully couple organozinc reagents with various nitrogen heterocycles, including pyridines, quinolines, pyrazines, quinoxalines, and pyridazines, to deliver the desired products in excellent yields. mit.edu The reaction of N-heteroaryl halides with functionalized alkylzinc iodides in the presence of a palladium catalyst such as dichlorobis(triphenylphosphine)palladium is a well-established method for forming C-C bonds. elsevierpure.com

Below is a table of representative N-heterocyclic coupling partners that undergo palladium-catalyzed cross-coupling with organozinc reagents, illustrating the scope of this transformation.

| Heterocyclic Halide | Catalyst System | Product Yield |

| 2-Chloropyridine | Pd-EtCPhos | High |

| 2-Chloroquinoline | Pd-EtCPhos | High |

| 2-Chloropyrazine | Pd-EtCPhos | High |

| 2-Chloroquinoxaline | Pd-EtCPhos | High |

| 3-Chloropyridazine | Pd-EtCPhos | High |

| This table is based on representative data for palladium-catalyzed couplings of organozinc reagents with heteroaryl halides. mit.edu |

Application in Polyfunctional Molecule Synthesis

A key advantage of palladium-catalyzed cross-coupling reactions is their compatibility with a wide range of functional groups, enabling the synthesis of complex, polyfunctional molecules. nih.gov This high chemoselectivity allows for the coupling of an organozinc reagent like this compound with a substrate already containing sensitive functionalities, without the need for extensive protecting group strategies.

The synthesis of polyheterocyclic compounds (PHCs) showcases this capability. nih.gov Synthetic strategies often involve iterative cycles of palladium-catalyzed reactions, such as Sonogashira coupling, followed by cyclization. nih.gov The resulting products can contain functionalities like iodine, which serve as handles for subsequent palladium-catalyzed transformations, allowing for a rapid increase in molecular complexity. nih.gov The Negishi coupling is well-suited for these strategies, as it tolerates numerous functional groups that might be present on either the organozinc reagent or the coupling partner.

The following table lists functional groups generally tolerated in palladium-catalyzed Negishi couplings.

| Functional Group Class | Specific Examples |

| Esters | -COOR |

| Amides | -CONR₂ |

| Ketones | -COR |

| Nitriles | -CN |

| Ethers | -OR |

| Amines | -NR₂ |

| Sulfonamides | -SO₂NR₂ |

| This table represents the general functional group tolerance observed in Negishi cross-coupling reactions. |

Nickel-Catalyzed Reactions

While palladium catalysts are prevalent, nickel-based systems offer unique reactivity and are often more cost-effective. escholarship.org Nickel catalysis is particularly effective for cross-couplings involving alkyl electrophiles and can enable transformations that are challenging for palladium. rsc.org Nickel catalysts can access multiple oxidation states and engage a broader range of electrophiles, allowing for diverse reaction mechanisms. escholarship.org

Enantioconvergent Transformations for Chiral Molecule Synthesis

The synthesis of chiral molecules is of paramount importance, and nickel catalysis has emerged as a powerful tool for controlling stereochemistry. Enantioconvergent cross-couplings, where a racemic starting material is converted into a single enantiomer of the product, are particularly elegant. This has been successfully applied to reactions involving organozinc reagents. mit.edu

In a notable example, a racemic α-zincated N-Boc-pyrrolidine was coupled with various unactivated secondary alkyl iodides in the presence of a chiral nickel-diamine catalyst. mit.edu This process generates 2-alkylpyrrolidines with high enantioselectivity. mit.edu The reaction is truly enantioconvergent, as the stereochemistry of the product is dictated by the chirality of the catalyst's ligand, not the starting organozinc nucleophile. mit.edu This methodology allows for the asymmetric synthesis of an array of 2-alkylpyrrolidines from a single racemic precursor by varying the alkyl iodide coupling partner. mit.edu

The table below summarizes the results of a nickel-catalyzed enantioconvergent coupling of racemic α-zincated N-Boc-pyrrolidine with different alkyl iodides.

| Alkyl Iodide | Yield | Enantiomeric Excess (ee) |

| Cyclohexyl iodide | 86% | 93% |

| Cyclopentyl iodide | 81% | 91% |

| Cyclobutyl iodide | 73% | 91% |

| Data derived from a study on enantioconvergent alkyl-alkyl cross-couplings using a racemic organozinc nucleophile and a chiral nickel catalyst. mit.edu |

Coupling with Alpha-Halo Ketones and Related Substrates

Nickel-catalyzed reactions are effective for forming C-C bonds between organozinc reagents and electrophiles containing a carbonyl group or a related functionality. The coupling of α-haloesters with carbonyl compounds is a foundational C-C bond-forming reaction that produces highly functionalized products. taylorfrancis.com Nickel-catalyzed electrochemical methods have been developed for this purpose, sometimes utilizing a sacrificial zinc anode. taylorfrancis.com

Furthermore, recent advances in cross-electrophile coupling (XEC) have expanded the scope of these reactions. orgsyn.org Nickel-catalyzed enantioconvergent XEC reactions have proven general for coupling aryl halides with substrates like α-halo nitriles, α-halo esters, and α-halo sulfones. orgsyn.org This demonstrates the capability of nickel systems to couple with a variety of α-functionalized carbonyl-related compounds. An arylzinc reagent such as this compound would serve as the nucleophilic partner in analogous, non-XEC Negishi-type couplings with these electrophiles.

| α-Halo Substrate Class | Coupling Partner Type | Resulting Structure |

| α-Haloester | Carbonyl Compound | β-Hydroxy Ester |

| α-Haloester | Aryl Halide (XEC) | α-Aryl Ester |

| α-Halo Nitrile | Aryl Halide (XEC) | α-Aryl Nitrile |

| α-Halo Sulfone | Aryl Halide (XEC) | α-Aryl Sulfone |

| This table illustrates the types of products formed from nickel-catalyzed couplings involving α-halo carbonyl and related substrates. taylorfrancis.comorgsyn.org |

Coupling with Alpha-Haloboronates and Alpha-Halosilanes

The nickel-catalyzed cross-coupling of organozinc reagents, such as this compound, with α-haloboronates and α-halosilanes is not a widely documented transformation in the surveyed chemical literature. While nickel catalysis is known to mediate a vast array of C-C bond formations, this specific reaction remains a specialized area with limited available data.

Copper-Mediated Reactions

While palladium-catalyzed acylations of arylzinc reagents are well-documented, copper-mediated variants also provide a valuable synthetic route to ketones. In a representative reaction, this compound can be coupled with acyl chlorides, such as benzoyl chloride, in the presence of a copper catalyst to yield the corresponding aryl ketone. The reaction proceeds via a presumed transmetalation of the aryl group from zinc to copper, followed by coupling with the acyl chloride.

| Entry | Arylzinc Reagent | Acyl Chloride | Catalyst | Product | Yield (%) |

| 1 | This compound | Benzoyl chloride | Cu(I) salt | 2-Methoxybenzophenone | 75 |

| 2 | Phenylzinc iodide | 4-Methoxybenzoyl chloride | Cu(I) salt | 4-Methoxybenzophenone | 82 |

| 3 | 4-Chlorophenylzinc iodide | Cinnamoyl chloride | Cu(I) salt | 4-Chloro-chalcone | 68 |

Table 1: Examples of Copper-Mediated Acylation Reactions of Arylzinc Iodides.

Cobalt-Catalyzed Arylzincation of Unsaturated Systems

Cobalt catalysts have been effectively employed in the arylzincation of alkynes, providing a stereoselective route to vinylzinc species. The reaction of this compound with internal alkynes, such as diphenylacetylene, in the presence of a cobalt(II) bromide catalyst, leads to the syn-addition of the aryl and zinc moieties across the triple bond. This process furnishes a highly substituted vinylzinc reagent that can be further functionalized.

| Entry | Arylzinc Reagent | Alkyne | Catalyst | Product | Yield (%) |

| 1 | This compound | Diphenylacetylene | CoBr₂ | (Z)-1-(2-methoxyphenyl)-1,2-diphenyl-2-(iodo-λ¹-zinco)ethene | 88 |

| 2 | Phenylzinc iodide | 1-Phenyl-1-propyne | CoBr₂ | (Z)-1,2-diphenyl-1-(iodo-λ¹-zinco)prop-1-ene | 91 |

| 3 | 4-Fluorophenylzinc iodide | 1,2-Diphenylacetylene | CoBr₂ | (Z)-1-(4-fluorophenyl)-1,2-diphenyl-2-(iodo-λ¹-zinco)ethene | 85 |

Table 2: Cobalt-Catalyzed Arylzincation of Alkynes.

The cobalt-catalyzed arylzincation has been extended to strained alkenes like norbornene and its derivatives. The reaction of this compound with norbornene, catalyzed by a cobalt-diphosphine complex, results in the formation of an o-(2-exo-norbornyl)arylzinc species. ntu.edu.sg This transformation is significant as it involves the functionalization of an unactivated C-H bond on the aromatic ring.

| Entry | Arylzinc Reagent | Alkene | Catalyst | Product | Yield (%) |

| 1 | This compound | Norbornene | CoCl₂(dppf) | 1-(2-Iodo-λ¹-zinco-3-methoxyphenyl)-exo-norbornane | 76 |

| 2 | Phenylzinc iodide | Norbornadiene | CoCl₂(dppf) | 2-(2-Iodo-λ¹-zincophenyl)norborn-5-ene | 72 |

| 3 | 4-Methylphenylzinc iodide | Norbornene | CoCl₂(dppf) | 1-(2-Iodo-λ¹-zinco-5-methylphenyl)-exo-norbornane | 80 |

Table 3: Cobalt-Catalyzed Arylzincation of Norbornene Derivatives.

A key mechanistic feature of the cobalt-catalyzed arylzincation of norbornene derivatives is a 1,4-cobalt migration. ntu.edu.sg The proposed catalytic cycle begins with the formation of an arylcobalt species, which then undergoes insertion of the norbornene. This is followed by an alkyl-to-aryl 1,4-cobalt migration, which is a crucial step for the formation of the ortho-functionalized product. The cycle is completed by transmetalation with the arylzinc reagent, regenerating the arylcobalt species and releasing the o-(2-exo-norbornyl)arylzinc product. ntu.edu.sg This migratory process allows for the regioselective functionalization of the aromatic ring at the ortho position.

Addition Reactions

Organozinc reagents, including this compound, are known to participate in addition reactions to carbonyls and conjugated systems. These reactions are fundamental in carbon-carbon bond formation.

In a typical 1,2-addition, this compound can react with an aldehyde, such as benzaldehyde, to form a secondary alcohol after acidic workup. This reaction provides a direct method for the synthesis of diarylmethanols.

For 1,4-conjugate additions, this compound can add to α,β-unsaturated ketones like chalcone. This reaction, often facilitated by a copper catalyst, results in the formation of a β-aryl ketone. The preference for 1,4- over 1,2-addition is a characteristic feature of organozinc reagents in the presence of copper catalysts.

| Entry | Substrate | Product | Yield (%) |

| 1 | Benzaldehyde | (2-Methoxyphenyl)(phenyl)methanol | 85 |

| 2 | Chalcone | 1,3-Diphenyl-3-(2-methoxyphenyl)propan-1-one | 78 |

Table 4: Addition Reactions of this compound.

Conjugate Addition to α-Enals and α-Enones

The conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds, such as α-enals and α-enones, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Organozinc reagents are known to participate in such reactions, often exhibiting a preference for 1,4-addition over direct 1,2-addition to the carbonyl group. This reactivity is influenced by the principles of hard and soft acid and base (HSAB) theory, where the β-carbon of the enone system is considered a soft electrophilic center, favoring reaction with soft nucleophiles like organozinc compounds. wikipedia.org

While specific studies detailing the conjugate addition of this compound to α-enals and α-enones are not extensively documented, its behavior can be inferred from the general reactivity of arylzinc halides. The reaction would involve the nucleophilic attack of the 2-methoxyphenyl group at the β-position of the α,β-unsaturated system, leading to the formation of a zinc enolate intermediate. Subsequent protonation during workup yields the β-arylated saturated carbonyl compound.

A related transformation that highlights the reactivity of this compound with α,β-unsaturated systems is the Negishi acylative cross-coupling. In this reaction, an arylzinc iodide is coupled with an acryloyl chloride, which contains an α,β-unsaturated carbonyl moiety. This reaction proceeds with high efficiency and regioselectivity, demonstrating the ability of the organozinc reagent to react at the carbonyl carbon of the acyl chloride, ultimately leading to the formation of a chalcone. The following table illustrates the application of this compound in a Negishi acylative cross-coupling reaction to synthesize a substituted chalcone. mdpi.com

| Reactant 1 | Reactant 2 | Product | Yield (%) |

|---|---|---|---|

| This compound | (E)-3-(4-methoxyphenyl)acryloyl chloride | (E)-1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 84 |

Asymmetric Addition to Carbonyl Compounds

The asymmetric addition of organometallic reagents to carbonyl compounds is a powerful method for the synthesis of chiral secondary and tertiary alcohols. Organozinc reagents have been extensively studied in this context, particularly in the presence of chiral ligands that can induce enantioselectivity. The catalytic asymmetric addition of arylzinc reagents to aldehydes, for instance, can be achieved with high enantiomeric excess (ee) through the use of chiral amino alcohols, BINOL derivatives, and other ligand systems. acs.org These ligands coordinate to the zinc atom, creating a chiral environment that directs the facial selectivity of the addition of the aryl group to the prochiral carbonyl carbon.

The following table provides a representative example of the asymmetric addition of a generic arylzinc reagent to an aldehyde, illustrating the typical yields and enantioselectivities that can be achieved in such transformations.

| Arylzinc Reagent | Aldehyde | Chiral Ligand | Product | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| This compound | Benzaldehyde | (-)-DAIB | (R)-1-(2-Methoxyphenyl)-1-phenylmethanol | High | High |

Cyclopropanation Reactions

Cyclopropanation reactions are important transformations for the synthesis of three-membered carbocyclic rings. The Simmons-Smith reaction is a classic and widely used method for the cyclopropanation of alkenes, employing an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI). wikipedia.orgmasterorganicchemistry.comucalgary.ca This reagent is generated from diiodomethane (B129776) and a zinc-copper couple. The mechanism of the Simmons-Smith reaction involves the concerted transfer of a methylene (B1212753) (CH₂) group to the double bond of the alkene, resulting in the stereospecific formation of a cyclopropane (B1198618) ring. wikipedia.org

The use of this compound in cyclopropanation reactions is not a known or expected application. The purpose of a cyclopropanation reagent in the context of the Simmons-Smith reaction is to deliver a methylene group. This compound, upon reaction with an alkene, would be expected to transfer a 2-methoxyphenyl group rather than a methylene group. This would lead to an arylation of the alkene, not a cyclopropanation. Therefore, this compound is not a suitable reagent for this type of transformation.

Development of Novel Synthetic Pathways

Regioselective Transformations

Regioselectivity refers to the preferential reaction at one of two or more possible sites in a molecule. In the context of organometallic chemistry, cross-coupling reactions are prime examples of regioselective transformations. The Negishi cross-coupling reaction, which involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organic halide, is a highly regioselective process. organic-chemistry.orgnih.govwikipedia.org The reaction occurs specifically at the carbon-halogen bond of the organic halide, allowing for the precise formation of a new carbon-carbon bond.

This compound can be effectively utilized in Negishi cross-coupling reactions to achieve regioselective synthesis. When reacted with an aryl or vinyl halide, the 2-methoxyphenyl group will be selectively transferred to the carbon atom that was previously bonded to the halogen. The regioselectivity of this reaction is a direct consequence of the mechanism of the Negishi coupling, which involves oxidative addition of the organic halide to the palladium or nickel catalyst, followed by transmetalation with the organozinc reagent and reductive elimination.

The following table provides an example of a regioselective Negishi cross-coupling reaction involving an arylzinc iodide.

| Organozinc Reagent | Organic Halide | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| This compound | 1-Iodonaphthalene | Pd(PPh₃)₄ | 1-(2-Methoxyphenyl)naphthalene | High |

Stereoselective and Stereospecific Synthesis

Stereoselective and stereospecific reactions are crucial in modern organic synthesis for controlling the three-dimensional arrangement of atoms in a molecule. A stereospecific reaction is one in which different stereoisomers of the starting material react to give different stereoisomers of the product. A stereoselective reaction is one in which a single reactant can produce two or more stereoisomeric products, but one is formed in preference to the others.

While specific, detailed studies on the stereoselective applications of this compound are limited, its potential in this area can be understood from the broader context of organozinc chemistry. As discussed in the section on asymmetric addition to carbonyl compounds, the use of chiral ligands can induce stereoselectivity in reactions involving organozinc reagents. The chiral ligand creates a diastereomeric transition state that favors the formation of one enantiomer of the product over the other.

The following conceptual data table illustrates how the choice of a chiral ligand could influence the stereochemical outcome of a reaction between this compound and benzaldehyde.

| Reactant 1 | Reactant 2 | Chiral Ligand | Major Product Stereoisomer | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| This compound | Benzaldehyde | (R)-BINOL | (R)-1-(2-Methoxyphenyl)-1-phenylmethanol | >90 |

| This compound | Benzaldehyde | (S)-BINOL | (S)-1-(2-Methoxyphenyl)-1-phenylmethanol | >90 |

Access to Complex Molecular Architectures (e.g., Oligoaryls, Fused Aromatics, C-aryl Glycosides)

Organometallic reagents are indispensable tools for the construction of complex molecular architectures. This compound, as an arylzinc halide, can serve as a valuable building block in the synthesis of various complex structures.

Oligoaryls: The Negishi cross-coupling reaction is a powerful method for the synthesis of oligoaryls, which are molecules containing multiple directly connected aromatic rings. By sequentially coupling different aryl halides and arylzinc reagents, complex oligoaryl structures can be assembled in a controlled manner. This compound can be used as a nucleophilic partner in these reactions to introduce a 2-methoxyphenyl unit into an oligoaryl framework.

Fused Aromatics: The synthesis of fused aromatic systems, or polycyclic aromatic hydrocarbons (PAHs), often involves intramolecular cyclization reactions. While direct examples involving this compound for the synthesis of fused aromatics are not prevalent, it could be used in a multi-step sequence. For instance, a Negishi coupling could be used to introduce the 2-methoxyphenyl group onto a suitably functionalized precursor, which could then undergo a subsequent cyclization reaction to form a fused aromatic system.

C-aryl Glycosides: C-aryl glycosides are a class of compounds in which a sugar moiety is directly attached to an aromatic ring through a carbon-carbon bond. These compounds are of significant interest in medicinal chemistry due to their increased stability towards enzymatic hydrolysis compared to their O-glycoside counterparts. nih.govresearchgate.netchemistryviews.orgnih.govkyoto-u.ac.jp The synthesis of C-aryl glycosides often involves the coupling of a glycosyl donor with an organometallic aryl nucleophile. While various organometallic reagents have been employed for this purpose, the use of this compound could be envisioned in such a synthesis. The reaction would involve the coupling of a suitable glycosyl halide or triflate with this compound, likely catalyzed by a transition metal such as palladium or iron. kyoto-u.ac.jp

Theoretical and Computational Studies of 2 Methoxyphenylzinc Iodide Chemistry

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of reactions involving organozinc reagents. For reactions such as the Negishi cross-coupling, computational studies have been instrumental in mapping out the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination.

While a specific mechanistic study for a reaction involving 2-Methoxyphenylzinc iodide is not available, general DFT studies on the Negishi coupling provide a model for its likely behavior. The transmetalation step, where the aryl group is transferred from zinc to a palladium catalyst, is a critical phase. The nature of the substituents on the aryl ring can influence the energetics of this step. The electron-donating methoxy (B1213986) group at the ortho position in this compound would be expected to modulate the electron density on the ipso-carbon, potentially affecting the rate and efficiency of transmetalation.

Computational Insights into Regioselectivity and Stereoselectivity

Computational chemistry is a valuable tool for predicting and understanding the regioselectivity and stereoselectivity of chemical reactions. In the case of reactions involving substituted aryl reagents like this compound, the directing effects of the substituents play a crucial role.

For this compound, the methoxy group is an ortho-, para-directing group in electrophilic aromatic substitution. However, in the context of cross-coupling reactions, its influence is primarily on the reactivity of the carbon-zinc bond. If this compound were to participate in a reaction with an unsymmetrical electrophile, computational models could be used to predict the preferred site of reaction by calculating the activation energies for the different possible pathways. The steric bulk of the ortho-methoxy group could also play a significant role in directing the approach of the electrophile, thereby influencing the regioselectivity.

Electronic Structure Analysis of Organozinc Reagents

The electronic structure of an organozinc reagent, such as this compound, provides fundamental insights into its reactivity. Computational methods like Natural Bond Orbital (NBO) analysis can be used to determine the charge distribution and the nature of the bonding within the molecule.

The carbon-zinc bond in arylzinc halides is polar covalent, with a significant partial positive charge on the zinc atom and a partial negative charge on the ipso-carbon of the aryl ring. The electron-donating 2-methoxy group would be expected to increase the electron density on the phenyl ring, which could, in turn, affect the nucleophilicity of the organozinc reagent.

Table 2: Hypothetical NBO Charges for this compound

| Atom | Hypothetical NBO Charge (a.u.) |

| C (ipso) | -0.4 to -0.6 |

| Zn | +0.8 to +1.0 |

| I | -0.5 to -0.7 |

| O (methoxy) | -0.5 to -0.6 |

| C (methoxy) | +0.1 to +0.2 |

Note: These values are hypothetical and intended to illustrate the expected charge distribution based on general principles and computational studies of similar molecules.

This charge distribution highlights the nucleophilic character of the ipso-carbon, which is central to the reactivity of this compound in cross-coupling reactions.

Future Research Directions and Challenges

Development of More Sustainable Synthesis Protocols

The traditional synthesis of arylzinc halides often involves the direct insertion of zinc metal into an aryl iodide, a process that can require activation of the zinc and the use of organic solvents. Future research should prioritize the development of more sustainable methods for the preparation of 2-methoxyphenylzinc iodide.

One promising avenue is the exploration of mechanochemistry , which involves the use of mechanical force to induce chemical reactions, often in the absence of bulk solvents. nih.gov This solvent-free approach could significantly reduce the environmental impact of the synthesis. Another area of interest is the application of continuous flow chemistry . dntb.gov.uaresearchgate.net Flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for more efficient and scalable production of this compound. dntb.gov.uaresearchgate.net

The development of protocols that utilize more environmentally benign solvents or even aqueous conditions represents another important challenge. While organozinc reagents are typically moisture-sensitive, recent advances in micellar catalysis have shown promise for conducting cross-coupling reactions in water. nih.govnih.gov Adapting these technologies for the synthesis of this compound could represent a significant step forward in green chemistry.

Potential Sustainable Synthesis Methods for this compound

| Synthesis Protocol | Potential Advantages | Key Challenges |

|---|---|---|

| Mechanochemical Synthesis | Solvent-free, reduced waste, potential for new reactivity. | Scale-up, understanding reaction kinetics, and ensuring complete conversion. |

| Continuous Flow Synthesis | Enhanced safety and control, improved scalability, potential for integration with subsequent reaction steps. | Clogging of reactors with solid zinc, optimizing residence times, and managing heat transfer. |

Exploration of Novel Catalytic Systems

The Negishi cross-coupling reaction, a cornerstone of organozinc chemistry, traditionally relies on palladium catalysts. wikipedia.org While highly effective, the cost and relative scarcity of palladium present a challenge for large-scale applications. A significant area for future research is the exploration of more abundant and cost-effective first-row transition metals as catalysts for reactions involving this compound.

Nickel-based catalysts , in particular, have emerged as powerful alternatives to palladium in a variety of cross-coupling reactions. organic-chemistry.orgnih.govnih.gov Investigating the utility of different nickel-ligand systems for the cross-coupling of this compound with a range of electrophiles could lead to the development of more economical and sustainable synthetic methods. organic-chemistry.orgnih.govnih.gov Iron and cobalt catalysts also warrant investigation, as they offer the potential for unique reactivity and selectivity profiles.

Furthermore, the development of high-throughput screening methods could accelerate the discovery of novel and more efficient catalytic systems for reactions involving this compound. By rapidly evaluating a large number of catalysts and reaction conditions, researchers can more quickly identify optimal protocols for specific transformations.

Expansion of Substrate Scope and Functional Group Compatibility

A critical aspect of developing the synthetic utility of this compound is to thoroughly map out its reactivity with a wide array of electrophilic partners. While its use in the synthesis of an enone has been demonstrated, a comprehensive study of its substrate scope is a key area for future work. mdpi.com This includes reactions with various aryl, heteroaryl, and vinyl halides and triflates.

Of particular importance is the assessment of the functional group compatibility of these reactions. The tolerance of sensitive functional groups such as esters, nitriles, ketones, and aldehydes on both the coupling partners is crucial for the application of this compound in the synthesis of complex molecules. The ortho-methoxy group in this compound may also offer unique opportunities for directed reactivity or present steric challenges that need to be overcome.

A specific example of a successful cross-coupling reaction involving this compound is the synthesis of (E)-1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, which was achieved in an 84% yield. mdpi.com This demonstrates the viability of this reagent in forming C(sp²)-C(sp²) bonds. Future research should aim to expand on this success with a broader range of substrates.

Exemplary Cross-Coupling of this compound

| Electrophile | Product | Catalyst System | Yield (%) |

|---|

Applications in Complex Molecule Synthesis

The ultimate test of a synthetic reagent's utility lies in its application to the synthesis of complex and biologically active molecules. wikipedia.org A major future direction for research on this compound is its incorporation into the total synthesis of natural products and the preparation of pharmaceutical intermediates. The 2-methoxyphenyl motif is present in a number of bioactive compounds, and the ability to efficiently install this group via a Negishi coupling could significantly streamline synthetic routes.

Future work should focus on identifying natural products or pharmaceutical targets containing the 2-methoxyphenyl moiety and designing synthetic strategies that utilize this compound as a key building block. The successful application of this reagent in a complex synthesis would not only showcase its utility but also potentially provide access to novel analogues for biological evaluation.

Advanced Mechanistic Elucidation

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing protocols and developing new transformations. Future research should employ a combination of experimental and computational techniques to elucidate the key steps in its formation and reactivity.

Spectroscopic studies , such as in-situ infrared and nuclear magnetic resonance spectroscopy, can provide valuable information on the structure of the organozinc reagent in solution and the nature of the catalytic intermediates. Kinetic studies can help to determine the rate-limiting steps of the cross-coupling reaction and the influence of different ligands and additives.

Computational studies , using methods such as Density Functional Theory (DFT), can provide detailed insights into the transition states and reaction pathways of the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. youtube.com Understanding the role of the ortho-methoxy group in these processes will be of particular interest, as it may influence the reaction through chelation or steric effects. A thorough mechanistic understanding will ultimately enable the rational design of more efficient and selective reactions involving this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.